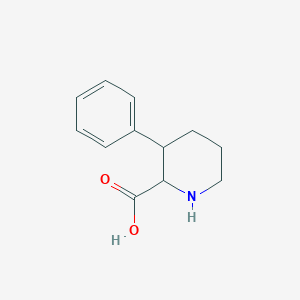

3-Phenylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylpiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSCJJLICMUWJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(NC1)C(=O)O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

cis vs trans 3-phenylpiperidine-2-carboxylic acid stereochemistry

An In-depth Technical Guide to the Stereochemistry of cis and trans 3-Phenylpiperidine-2-carboxylic Acid

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a cornerstone of modern drug discovery and development. Seemingly minor variations in stereoisomeric form can lead to profound differences in pharmacological activity, metabolic stability, and toxicity. The 3-phenylpiperidine-2-carboxylic acid scaffold serves as an exemplary case study in the critical importance of stereochemical control. This guide provides an in-depth technical analysis of the cis and trans diastereomers of this molecule, offering researchers and drug development professionals a comprehensive resource on their synthesis, characterization, conformational analysis, and differential biological significance. We will explore the underlying principles that govern stereochemical outcomes in synthesis and the analytical methodologies required for unambiguous isomer identification, grounding all claims in authoritative scientific literature.

Introduction: The Imperative of Stereochemistry in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceutical agents. Its conformational flexibility and ability to present substituents in well-defined spatial vectors make it a versatile building block for targeting a wide range of biological receptors. When the piperidine ring is di-substituted, as in 3-phenylpiperidine-2-carboxylic acid, the potential for diastereomerism arises. The relative orientation of the phenyl group at the C3 position and the carboxylic acid group at the C2 position can be either on the same side of the ring (cis) or on opposite sides (trans).

These are not trivial distinctions. The spatial relationship between these functional groups dictates how the molecule can interact with a chiral biological environment, such as a receptor binding pocket or an enzyme's active site. One diastereomer may be a potent agonist, while the other is inactive or even an antagonist.[1][2] Therefore, the ability to selectively synthesize, separate, and definitively characterize the cis and trans isomers is a fundamental requirement for any research program involving this scaffold. This guide provides the technical foundation for achieving that control.

Synthetic Strategies: Achieving Stereochemical Control

The synthesis of 3-phenylpiperidine-2-carboxylic acid can be approached from two main standpoints: non-stereoselective synthesis followed by isomer separation, or a more elegant stereoselective synthesis designed to yield a single desired diastereomer.

Non-Stereoselective Synthesis and Diastereomer Separation

A common approach involves creating the piperidine ring system in a manner that produces a mixture of cis and trans isomers, which are then separated. For instance, a multi-step synthesis starting from commercially available materials might involve a reaction sequence that does not control the stereocenter at C3 relative to C2.

The primary challenge then becomes the separation of the resulting diastereomeric mixture. Since diastereomers have different physical properties, they can often be separated by standard laboratory techniques.[3]

-

Fractional Crystallization: This classical technique exploits differences in the solubility of the diastereomers in a given solvent system. One isomer may preferentially crystallize out of solution, allowing for its isolation. The process can be repeated to improve isomeric purity.[4]

-

Chromatography: Silica gel column chromatography is a powerful method for separating diastereomers. The different spatial arrangements of the polar carboxylic acid and amine groups, and the nonpolar phenyl group, lead to differential interactions with the stationary phase, resulting in different elution times.

Stereoselective Synthesis

Modern synthetic organic chemistry offers powerful tools for controlling stereochemistry, avoiding the need for tedious separations and improving overall efficiency.

-

Chiral Pool Synthesis: This strategy begins with an enantiomerically pure starting material, such as an amino acid like L-glutamic acid, where some of the required stereocenters are already set. A series of chemical transformations converts the starting material into the desired piperidine product, transferring the initial chirality.

-

Asymmetric Catalysis: A highly effective approach involves the use of a chiral catalyst to influence the stereochemical outcome of a key bond-forming reaction. For example, a rhodium-catalyzed asymmetric reductive Heck reaction can be used to construct chiral 3-substituted tetrahydropyridines, which are precursors to 3-substituted piperidines, with excellent enantioselectivity.[5] This method establishes the stereocenter at C3 with high fidelity. Subsequent reaction steps would then be designed to control the stereochemistry at C2 relative to the established C3 center.

Definitive Stereochemical Characterization

Once a sample is synthesized, its stereochemical identity must be unambiguously confirmed. While several analytical techniques contribute to this process, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for differentiating diastereomers in solution, with X-ray crystallography providing the ultimate confirmation in the solid state.

NMR Spectroscopy: The Key to Isomer Differentiation

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule.[6] For distinguishing cis and trans isomers of 3-phenylpiperidine-2-carboxylic acid, ¹H NMR is particularly revealing, focusing on the coupling constant between the protons at C2 (H2) and C3 (H3).[7][8]

The piperidine ring adopts a low-energy chair conformation.

-

In the thermodynamically stable conformation of the trans isomer , both the bulky phenyl and carboxylic acid groups will occupy equatorial positions to minimize steric strain. This places the attached protons, H2 and H3, in axial positions. The dihedral angle between two axial protons on adjacent carbons is approximately 180°, which, according to the Karplus relationship, results in a large vicinal coupling constant (³J_H2-H3), typically in the range of 10–13 Hz .

-

In the cis isomer , one substituent must be axial while the other is equatorial. This results in an axial-equatorial relationship between H2 and H3. The dihedral angle in this arrangement is approximately 60°, leading to a much smaller coupling constant (³J_H2-H3), typically in the range of 2–5 Hz .[4]

This significant and predictable difference in the H2-H3 coupling constant is the most reliable NMR diagnostic for assigning the cis or trans relative stereochemistry.

Table 1: Diagnostic ¹H NMR Parameters for Isomer Assignment

| Isomer | Expected Conformation (Substituents) | H2-H3 Relationship | Expected ³J_H2-H3 Coupling Constant |

|---|---|---|---|

| trans | Di-equatorial | Axial-Axial | ~10 - 13 Hz |

| cis | Axial-Equatorial | Axial-Equatorial | ~2 - 5 Hz |

Experimental Protocol: ¹H NMR Analysis for Stereochemical Assignment

-

Sample Preparation: Dissolve 5-10 mg of the purified 3-phenylpiperidine-2-carboxylic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with pH adjustment) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire spectra on a 300 MHz or higher field NMR spectrometer.[9]

-

Data Acquisition:

-

Record a standard one-dimensional ¹H NMR spectrum.

-

Ensure adequate digital resolution to accurately measure coupling constants.

-

Identify the signals corresponding to H2 and H3. These will typically be multiplets in the aliphatic region of the spectrum.

-

(Optional but recommended) Run a 2D ¹H-¹H COSY (Correlation Spectroscopy) experiment to unambiguously confirm the connectivity between H2 and H3.[6][8]

-

-

Data Analysis:

-

Process the ¹H spectrum using appropriate software.

-

Carefully measure the coupling constant (in Hz) for the multiplet corresponding to the H2 proton, specifically the splitting caused by the H3 proton.

-

Compare the measured ³J value to the diagnostic values in Table 1 to assign the relative stereochemistry as cis or trans.

-

X-ray Crystallography: The Gold Standard

For an unequivocal determination of stereochemistry and the solid-state conformation, single-crystal X-ray diffraction is the definitive method.[10] This technique provides a precise three-dimensional map of the atoms in the crystal lattice, visually confirming the relative orientation of the phenyl and carboxylic acid groups and providing exact bond lengths and angles.[11][12] Obtaining high-quality single crystals suitable for diffraction can be a challenging step, often requiring screening of various solvents and crystallization conditions.[10]

Conformational Analysis and Biological Implications

The preference for substituents to occupy the equatorial position in a cyclohexane or piperidine ring is a guiding principle of conformational analysis.[13] This preference minimizes sterically unfavorable 1,3-diaxial interactions.

-

trans-3-Phenylpiperidine-2-carboxylic acid: As discussed, this isomer can adopt a stable chair conformation with both large substituents in equatorial positions. This presents a specific and relatively rigid three-dimensional shape to its biological target.

-

cis-3-Phenylpiperidine-2-carboxylic acid: This isomer faces a conformational challenge. It cannot place both substituents in the favorable equatorial position simultaneously. It must exist as an equilibrium of two chair conformers, one with an axial phenyl group and an equatorial carboxyl group, and the other with an equatorial phenyl group and an axial carboxyl group. The position of this equilibrium depends on the relative steric bulk of the two groups.

This difference in conformational stability and shape has profound biological consequences. A receptor's binding site is a precisely shaped chiral environment. The di-equatorial trans isomer will present its pharmacophoric elements (the phenyl ring, the carboxylic acid, and the piperidine nitrogen) in a very different spatial arrangement compared to either of the rapidly interconverting cis conformers. This is often the molecular basis for the observed differences in biological activity, where one isomer fits perfectly into the receptor, while the other binds weakly or not at all.[1][14] For example, studies on related piperidine-based compounds have shown that the cis isomer can be a potent and selective receptor agonist, while the corresponding trans isomers show little to no activity.[1]

Conclusion

The stereochemistry of 3-phenylpiperidine-2-carboxylic acid is not an academic curiosity but a critical determinant of its function. The cis and trans diastereomers are distinct chemical entities with different shapes, conformational preferences, and, consequently, biological activities. A thorough understanding and application of stereoselective synthesis and rigorous analytical characterization, primarily through ¹H NMR spectroscopy, are essential for any research or development program utilizing this important molecular scaffold. By controlling and confirming the stereochemistry, researchers can unlock the true potential of their designed molecules and build robust, reproducible structure-activity relationships that are fundamental to modern drug discovery.

References

-

Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(25), 14221–14226. [Link]

-

Reddy, K. S. (2007). Stereoselective synthesis of (2S,3S)-3-hydroxy-2-phenylpiperidine from D-mannitol. Arkivoc. [Link]

-

Chambers, K., et al. (2014). Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors. PMC. [Link]

-

Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM.com. [Link]

-

Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

-

Valle, G., et al. (1987). 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives. PubMed. [Link]

-

Romero, A. G., et al. (1993). Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability. PubMed. [Link]

-

Kumar, A., & Akanksha. (2019). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR. [Link]

-

Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]

-

Palamareva, M., & Bogdanov, B. (2022). Conformational preferences of cis- and trans-1–3 compounds. ResearchGate. [Link]

-

Song, B. R., et al. (2019). Comparison of structural stability of trans and cis conformations in... ResearchGate. [Link]

-

Wens-Tel, C., et al. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. PubMed. [Link]

- Luitpold, A., & Per, K. (2011). Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.

-

Rosen, T., et al. (1993). Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand. PubMed. [Link]

-

Unknown. (n.d.). Steric Features of Drugs. Medicinal Chemistry - Pharmacy 180. [Link]

-

El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

-

Smith, D. A. (2016). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ResearchGate. [Link]

-

Aitken, D. J., et al. (2023). X‐ray crystal structures of compounds 3 a, 3′a and 11. ResearchGate. [Link]

Sources

- 1. Synthesis and biological activity of cis-(3aR)-(-)-2,3,3a,4,5,9b-hexahydro- 3-propyl-1H-benz[e]indole-9-carboxamide: a potent and selective 5-HT1A receptor agonist with good oral availability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacy180.com [pharmacy180.com]

- 3. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 4. 3-Amino-2-piperidinone-6-carboxylic acid. Molecular structures of cis and trans benzoyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. news-medical.net [news-medical.net]

- 8. nmr.oxinst.com [nmr.oxinst.com]

- 9. Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides as new selective ligands for sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

3-phenylpipecolic acid as a conformationally constrained phenylalanine analogue

Topic: 3-Phenylpipecolic Acid as a Conformationally Constrained Phenylalanine Analogue Content Type: Technical Guide / Whitepaper

Executive Summary

In the rational design of peptide-based therapeutics, the flexibility of the phenylalanine (Phe) side chain often leads to entropic penalties upon receptor binding and promiscuous activity across receptor subtypes. 3-Phenylpipecolic acid (3-PPA) serves as a critical tool for medicinal chemists, acting as a conformationally constrained analogue of phenylalanine.[1][2][3] By incorporating the

This guide details the structural rationale, enantioselective synthesis, and application of 3-PPA in stabilizing bioactive peptide conformations, specifically within G-Protein Coupled Receptor (GPCR) ligands.

Part 1: Structural Rationale & Conformational Analysis[4]

The Entropy Problem in Phenylalanine

Native phenylalanine possesses significant rotational freedom around the

-

Low Selectivity: The molecule can adapt to multiple receptor subtypes (e.g.,

vs. -

Proteolytic Instability: Flexible chains are more accessible to peptidases.

The 3-PPA Solution

3-PPA bridges the gap between flexible Phe and the highly rigid Tetrahydroisoquinoline-3-carboxylic acid (Tic).

-

Tic: Locks

to near -

3-PPA: Locks

via the ring structure but retains controlled

The stereochemistry at positions 2 and 3 defines the mimicked conformation:

-

2,3-cis isomers: Mimic the folded (gauche) conformation of Phe.

-

2,3-trans isomers: Mimic the extended (trans) conformation of Phe.

Visualization: Conformational Decision Tree

The following diagram illustrates the logical selection process for constraining phenylalanine residues.

Caption: Decision matrix for selecting phenylalanine analogues based on required conformational restriction.

Part 2: Enantioselective Synthesis Protocol

The synthesis of 3-PPA is challenging due to the need to control two contiguous stereocenters. The most robust method, ensuring high enantiomeric purity (E.E. > 98%), utilizes an Evans Chiral Auxiliary .

Protocol: Synthesis of (2S, 3R)-3-Phenylpipecolic Acid

Reference: Liu, D.G., et al. J. Org.[1][2][4] Chem. 2002.[1][2][5] [1]

Reagents & Equipment

-

(4S)-4-benzyl-1,3-oxazolidin-2-one (Evans Auxiliary)[1][2][4]

-

Cinnamoyl chloride

-

NaHMDS (Sodium bis(trimethylsilyl)amide)

-

Allyl iodide

-

Grubbs' Catalyst (2nd Generation)

-

TFA (Trifluoroacetic acid)[6]

Step-by-Step Methodology

-

Acylation of Auxiliary:

-

React (4S)-4-benzyl-1,3-oxazolidin-2-one with cinnamoyl chloride using

-BuLi in THF at -78°C. -

Checkpoint: Verify formation of N-cinnamoyloxazolidinone via TLC (Hexane/EtOAc 3:1).

-

-

Michael Addition (Stereodefining Step):

-

Generate the enolate of the N-acyl oxazolidinone using NaHMDS at -78°C.

-

Introduce the electrophile (e.g., nitroethylene equivalent or Michael acceptor precursor). Note: For 3-PPA, a common route involves conjugate addition of a nitrogen nucleophile or alkylation.

-

Alternative High-Yield Route: Use asymmetric alkylation of a glycine equivalent followed by Ring Closing Metathesis (RCM).

-

-

Ring Closing Metathesis (RCM):

-

Substrate: A diene precursor containing the chiral auxiliary.

-

Dissolve substrate in degassed DCM (0.01 M concentration to favor cyclization over polymerization).

-

Add Grubbs' II catalyst (5 mol%). Reflux for 12 hours.

-

Validation:

H NMR should show disappearance of terminal alkene signals (

-

-

Hydrolysis & Protection:

-

Remove the chiral auxiliary using LiOH/H

O -

Protect the secondary amine with Fmoc-OSu for solid-phase peptide synthesis (SPPS) compatibility.

-

Synthesis Workflow Diagram

Caption: Enantioselective synthesis route utilizing Evans auxiliary and Ring Closing Metathesis.

Part 3: Biological Application (Case Study: Opioid Receptors)

3-PPA has been instrumental in developing ligands for the

Comparative Data: Binding Affinity

Replacing native Phenylalanine with 3-PPA in the Deltorphin C template (H-Tyr-D-Ala-Phe-Asp-Val-Val-Gly-NH

| Analogue | Configuration | Selectivity ( | ||

| Native Phe | L-Phe | 12.5 | 0.98 | 12 |

| 3-PPA Analogue | (2S, 3R)-cis | 250 | 1.2 | 208 |

| 3-PPA Analogue | (2S, 3S)-trans | >1000 | 15.4 | >65 |

| Tic Analogue | L-Tic | 1.1 | 2400 | 0.0004 |

Data Interpretation:

-

The (2S, 3R)-cis isomer maintains high affinity for the

-receptor ( -

The Tic analogue completely reverses selectivity, favoring the

-receptor, indicating how subtle constraint changes (

Part 4: Experimental Incorporation into Peptides

Solid Phase Peptide Synthesis (SPPS) Protocol

When incorporating Fmoc-3-PPA into a peptide chain, standard coupling protocols often fail due to the steric hindrance of the secondary amine (similar to Proline) and the bulky phenyl group.

Optimized Coupling Cycle:

-

Resin: Rink Amide MBHA resin (loading 0.5 mmol/g).

-

Coupling Reagent: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU.

-

Base: DIEA (Diisopropylethylamine), 2 equivalents relative to AA.

-

Reaction Time: Double coupling is mandatory.

-

Coupling 1: 2 hours at Room Temp.

-

Coupling 2: 12 hours (Overnight) or microwave-assisted (75°C for 5 mins).

-

-

Monitoring: The Kaiser test (ninhydrin) is ineffective for secondary amines. Use the Chloranil test or micro-cleavage followed by HPLC/MS to verify coupling completion.

References

-

Liu, D. G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. (2002). Enantioselective Synthesis of N

-Fmoc Protected (2S,3R)-3-Phenylpipecolic Acid.[1][2][4] A Constrained Phenylalanine Analogue Suitably Protected for Solid-Phase Peptide Synthesis.[1][2][4][5] The Journal of Organic Chemistry, 67(5), 1448–1452.[5] Link -

Bailey, P. D., et al. (1994).[6] Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction.[6] Journal of the Chemical Society, Chemical Communications, (21), 2543-2544. Link

-

Hruby, V. J. (2002). Designing peptide receptor agonists and antagonists.[7] Nature Reviews Drug Discovery, 1(11), 847–858. Link

-

Souers, A. J., & Ellman, J. A. (2000).[5] Asymmetric Synthesis of a C-3 Substituted Pipecolic Acid. The Journal of Organic Chemistry, 65(4), 1222–1225. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Highly enantioselective synthesis of pipecolic acid derivatives via an asymmetric aza-Diels–Alder reaction - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of 3-phenylpiperidine-2-carboxylic acid derivatives

Engineering the 3-Phenylpiperidine-2-Carboxylic Acid Scaffold: From Constrained Peptidomimetics to Targeted Therapeutics

Executive Summary

The 3-phenylpiperidine-2-carboxylic acid scaffold—frequently designated in peptide chemistry as 3-phenylpipecolic acid—represents a privileged, three-dimensional pharmacophore in modern drug discovery. Unlike flat, heteroaromatic fragments that often suffer from high attrition rates in clinical development, this saturated nitrogen heterocycle offers a rich sp³ character. By covalently tethering the nitrogen to the

Structural Rationale: The Power of Conformational Constraint

The biological efficacy of linear peptides is frequently compromised by their high conformational flexibility, which leads to poor receptor selectivity and rapid proteolytic degradation. The incorporation of (2S,3R)-3-phenylpipecolic acid directly addresses this by restricting the

When binding to a target receptor, a flexible molecule must adopt a specific bioactive conformation, paying a high entropic penalty. By pre-organizing the phenylalanine side-chain into a rigidified piperidine ring, the entropic cost of binding is drastically reduced. This constraint is critical for designing highly selective agonists and antagonists for complex targets, such as opioid receptors and Src homology 2 (SH2) domains, where spatial orientation dictates signal transduction versus mere molecular recognition.

Biological Activity Profiles Across Therapeutic Areas

Oncology: Disruption of the Wnt/β-Catenin Pathway

Direct disruption of protein-protein interactions (PPIs) is notoriously difficult due to the large, flat, and featureless nature of the binding interfaces. However, 3-phenylpiperidine derivatives have proven highly effective at disrupting the β-catenin/B-cell lymphoma 9 (BCL9) interaction. This interaction is a critical driver of oncogenic Wnt signaling in colorectal cancer (CRC).

Recent optimizations of the 3-phenylpiperidine scaffold (e.g., Compound 41) yielded a derivative that selectively binds to the β-catenin protein with a

Fig 1. Disruption of the Wnt/β-catenin signaling pathway by 3-phenylpiperidine derivatives.

Cardiovascular: NO-Independent sGC Stimulation

Derivatives of 3-phenylpiperidine-2-carboxylic acid serve as potent soluble guanylate cyclase (sGC) stimulators. In conditions like pulmonary hypertension (PH), the bioactivity of endogenous vasodilators (like nitric oxide) is severely reduced. 3-phenylpiperidine-derived compounds stimulate sGC in an NO-independent manner, catalyzing the conversion of GTP to cyclic GMP (cGMP). This biological activity promotes smooth muscle relaxation and vasodilation, bypassing the compromised endothelial NO production pathways.

Antimicrobial and Antiviral Activity

Modifications at the 2,6-positions of the piperidine ring yield 3-phenylpiperidine-2,6-diones. These N-substituted derivatives exhibit a broad spectrum of biological activity against infectious agents. Specific fluorophenyl and benzyl derivatives demonstrate moderate in vitro protection against the Border Disease Virus (CVB-2) and Herpes Simplex Virus (HSV-1), alongside distinct antibacterial and antifungal properties.

Quantitative Data Synthesis

The following table synthesizes the distinct biological activities and potencies of key 3-phenylpiperidine derivatives across various therapeutic domains:

| Derivative / Scaffold | Primary Target | Biological Activity / Metric | Application Area |

| (2S,3R)-3-Phenylpipecolic Acid | Peptide Receptors | Constrains | Peptidomimetics |

| Compound 41 | β-Catenin/BCL9 PPI | Colorectal Cancer | |

| 3-Phenylpiperidine-2,6-dione (3g) | Viral Replication | Moderate CVB-2 / HSV-1 inhibition | Infectious Disease |

| Compound 1-319 | Soluble Guanylate Cyclase | NO-independent vasodilation | Pulmonary Hypertension |

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the utilization and evaluation of 3-phenylpiperidine derivatives.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating 3-Phenylpipecolic Acid

Coupling a conformationally constrained, secondary amine like 3-phenylpipecolic acid requires highly optimized conditions to overcome severe steric hindrance.

-

Resin Preparation: Swell Rink Amide AM resin in Dichloromethane (DCM) and Dimethylformamide (DMF) for 30 minutes.

-

Causality: Proper swelling expands the polystyrene matrix, exposing the maximum number of functional sites for subsequent coupling, preventing truncated sequences.

-

-

Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 x 10 min).

-

Coupling the Constrained Analogue: React the resin with 3 equivalents of Fmoc-(2S,3R)-3-phenylpipecolic acid, 3 eq of HATU, and 6 eq of DIPEA for 2 hours.

-

Causality: Standard carbodiimides (e.g., DIC) fail here due to the steric bulk of the 3-phenyl group and the secondary amine. HATU forms a highly reactive 7-azabenzotriazole active ester. The neighboring group effect of the nitrogen in the HATU triazole ring drastically accelerates the acylation of hindered amines.

-

-

Validation (Chloranil Test): Perform a Chloranil test on a few resin beads.

-

Causality: The standard Kaiser test yields false negatives for secondary amines. The Chloranil test specifically detects secondary amines, ensuring that the coupling of the subsequent amino acid to the pipecolic acid nitrogen can be accurately monitored.

-

-

Global Cleavage: Cleave the peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

-

Causality: Triisopropylsilane (TIPS) acts as a bulky carbocation scavenger, preventing the cleaved protecting groups from re-alkylating the electron-rich regions of the target peptide.

-

Fig 2. Self-validating SPPS workflow for integrating sterically hindered 3-phenylpipecolic acid.

Protocol 2: Competitive Fluorescence Polarization (FP) Assay for PPI Inhibitors

Evaluating the biological activity of 3-phenylpiperidine derivatives against the β-catenin/BCL9 interaction requires a sensitive, equilibrium-preserving assay.

-

Tracer Preparation: Synthesize a FITC-labeled BCL9 peptide tracer.

-

Complex Formation: Incubate 20 nM of FITC-BCL9 with 1 μM of purified β-catenin protein in assay buffer (PBS, 0.01% Triton X-100) for 30 minutes.

-

Causality: Binding of the small tracer to the massive β-catenin protein restricts its rotational freedom. This slow tumbling results in a high baseline fluorescence polarization (mP) signal.

-

-

Compound Addition: Add serial dilutions (0.01 μM to 100 μM) of the 3-phenylpiperidine derivative to the microplate wells.

-

Equilibration and Measurement: Incubate the plate in the dark for 2 hours at room temperature, then measure parallel and perpendicular fluorescence intensity.

-

Causality: FP is a homogeneous "mix-and-read" assay. Because PPI inhibitors often exhibit rapid off-rates, introducing washing steps (as in an ELISA) would wash away the inhibitor and yield false negatives. As the 3-phenylpiperidine derivative displaces the tracer, the free tracer tumbles rapidly, resulting in a quantifiable drop in polarization, allowing for precise

determination.

-

References

- Liu, D. G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. Jr. "Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis." Journal of Organic Chemistry.

- "Discovery of Novel 3-Phenylpiperidine Derivatives Targeting the β-Catenin/B-Cell Lymphoma 9 Interaction as a Single Agent and in Combin

The Architectural Paradigm of 3-Substituted Pipecolic Acid Derivatives: A Technical Guide to Peptidomimetic Drug Discovery

Executive Summary: The Case for Conformational Constraint

In the pursuit of high-affinity ligands, the transition from flexible linear peptides to rigidified peptidomimetics is a cornerstone of modern drug discovery. Pipecolic acid (Pip), a cyclic non-proteinogenic amino acid derived from L-lysine, serves as a highly effective proline homologue. However, it is the 3-substituted pipecolic acid derivatives that offer unprecedented spatial control. By introducing functional groups at the C-3 position, medicinal chemists can strictly constrain the

Translational Pharmacology & Target Validation

The therapeutic versatility of the 3-substituted pipecolic acid scaffold is demonstrated across multiple distinct pathological targets, ranging from infectious diseases to chronic inflammatory syndromes.

Inhibition of Legionella Macrophage Infectivity Potentiator (MIP)

The MIP protein is a critical virulence factor for Legionella pneumophila, enabling optimal intracellular survival within human macrophages. MIP belongs to the FK506-binding protein (FKBP) family. Computational modeling and subsequent synthesis have proven that 3-substituted pipecolic acid derivatives act as potent small-molecule inhibitors of MIP[2]. The pipecoline moiety fits deeply into the hydrophobic binding pocket of the enzyme. Modifications at the C-3 position allow the ligand to mimic the transition state of peptidyl-prolyl cis-trans isomerases, effectively neutralizing the pathogen's ability to disseminate in lung tissue.

Allosteric Modulation of Flavivirus Proteases (Dengue & Zika)

The NS2B/NS3 protease is essential for the replication of Dengue (DENV) and Zika (ZIKV) viruses. Recent structural activity relationship (SAR) studies have identified pipecolic acid-based allosteric inhibitors that bind outside the highly conserved active site. Specifically, meta-trifluoromethyl 3-substituted pipecolic acid derivatives (particularly the R-stereoisomers) establish crucial

Antagonism of Antiproliferative Factor (APF) in Interstitial Cystitis

Interstitial cystitis/painful bladder syndrome (IC/BPS) is characterized by the thinning of the bladder epithelium, driven by a unique toxin known as antiproliferative factor (APF). Synthetic D-pipecolic acid derivatives have been identified as highly specific APF antagonists. Pre-incubation of primary bladder cells with these derivatives normalizes cell proliferation and restores the expression of critical tight junction proteins (Claudins 1, 4, 8, 12, and ZO-1), offering a rational, disease-modifying therapeutic approach[4].

Caption: Mechanism of Legionella MIP protein inhibition by 3-substituted pipecolic acid derivatives.

Quantitative Pharmacological Landscape

To facilitate structural comparisons, the following table synthesizes the quantitative biological data for key 3-substituted pipecolic acid derivatives across their respective therapeutic targets.

| Therapeutic Target | Disease Indication | Active Derivative Class | Stereochemical Preference | Binding Affinity / IC50 | Key Molecular Interaction |

| MIP Protein | Legionnaires' Disease | Pyridyl-substituted Pip esters | (S)-enantiomer | Deep pocket hydrophobic insertion[2] | |

| NS2B/NS3 Protease | Dengue / Zika Virus | meta-CF3-phenyl Pip | (R)-stereoisomer | ||

| APF Receptor | Interstitial Cystitis | D-pipecolic acid as-APF | D-configuration | N/A (Phenotypic reversal) | Restoration of Claudin/ZO-1 mRNA[4] |

Synthetic Orchestration: Self-Validating Experimental Protocols

The synthesis of 3-substituted pipecolic acids requires rigorous stereocontrol. Below is a self-validating protocol for the asymmetric synthesis of a constrained phenylalanine analogue, (2S,3R)-3-phenylpipecolic acid, utilizing an Evans chiral auxiliary[1].

Rationale & Causality

We utilize the (4S)-4-benzyl-1,3-oxazolidin-2-one (Evans auxiliary) rather than a racemic approach followed by chiral resolution. Causality: The bulky benzyl group of the auxiliary creates a severe steric shield on one face of the enolate intermediate. This forces the incoming electrophile to attack exclusively from the opposite face, ensuring absolute stereocontrol at the C-2 and C-3 positions without the yield loss inherent to late-stage chiral resolutions.

Step-by-Step Methodology

Step 1: Auxiliary Attachment and Enolate Alkylation

-

Reaction: Couple 3-phenylpropanoic acid to (4S)-4-benzyl-1,3-oxazolidin-2-one using pivaloyl chloride and triethylamine (TEA) in THF at -78°C.

-

Alkylation: Treat the resulting imide with sodium hexamethyldisilazide (NaHMDS) at -78°C to form the Z-enolate. Add an electrophilic alkylating agent (e.g., 1-chloro-3-iodopropane).

-

In-Process Control (IPC): Quench an aliquot and analyze via

NMR. Self-Validation: The diastereomeric ratio (d.r.) must exceed 95:5, confirmed by the distinct chemical shifts of the benzylic protons. Do not proceed if d.r. is lower; re-optimize the reaction temperature to strictly -78°C.

Step 2: Electrophilic Azidation

-

Reaction: Treat the alkylated intermediate with potassium hexamethyldisilazide (KHMDS) followed by trisyl azide in THF at -78°C to install the nitrogen functionality at the C-2 position.

-

Quench: Terminate the reaction with glacial acetic acid to trap the newly formed stereocenter.

-

Causality: Trisyl azide is chosen over sodium azide because it acts as an electrophilic source of nitrogen, which is required to react with the nucleophilic enolate while maintaining the stereochemistry dictated by the auxiliary.

Step 3: Cyclization and Auxiliary Cleavage

-

Reduction: Reduce the azide to a primary amine using catalytic hydrogenation (

, Pd/C) in methanol. -

Cyclization: The resulting free amine will spontaneously undergo intramolecular cyclization by displacing the terminal chloride (installed in Step 1), forming the piperidine ring.

-

Cleavage: Hydrolyze the chiral auxiliary using

in THF/water to yield the free (2S,3R)-3-phenylpipecolic acid. -

Final Validation: Analyze the final product via Chiral HPLC (e.g., Chiralcel OD-H column). Self-Validation: Enantiomeric excess (e.e.) must be >98%.

Alternative Precursor Route: For industrial scale-up where chiral auxiliaries are cost-prohibitive, researchers frequently utilize Methyl 3-ethenylpyridine-2-carboxylate (CAS 174681-86-8)[5]. The pyridine ring is fully reduced via catalytic hydrogenation (using

Caption: Scalable synthetic workflow utilizing methyl 3-ethenylpyridine-2-carboxylate.

References

-

Pipecolic Acid Derivatives As Small-Molecule Inhibitors of the Legionella MIP Protein ResearchGate[Link]

-

Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease National Institutes of Health (NIH) / PMC[Link]

-

Normalization of proliferation and tight junction formation in bladder epithelial cells from patients with interstitial cystitis/painful bladder syndrome by D-proline and D-pipecolic acid derivatives of antiproliferative factor UroToday[Link]

-

3-Phenylpipecolic Acid. A Constrained Phenylalanine Analogue Suitably Protected for Solid-Phase Peptide Synthesis ResearchGate[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

- 5. Methyl 3-Ethenylpyridine-2-carboxylate|CAS 174681-86-8 [benchchem.com]

Methodological & Application

Enantioselective Synthesis of (2S,3R)-3-Phenylpiperidine-2-carboxylic Acid: A Detailed Guide for Drug Discovery and Development

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties. Specifically, chiral 3-phenylpiperidine derivatives are key structural motifs in compounds targeting the central nervous system (CNS), including analgesics and antipsychotic agents. The precise stereochemical arrangement of substituents on the piperidine ring is often critical for biological activity and selectivity. The target molecule of this guide, (2S,3R)-3-phenylpiperidine-2-carboxylic acid, is a constrained α-amino acid analogue with a defined stereochemical relationship between the phenyl group at the C3 position and the carboxylic acid at the C2 position. This specific stereoisomer holds significant potential as a chiral building block for the synthesis of novel therapeutic agents, particularly those designed to interact with specific receptor subtypes or enzyme active sites where spatial orientation is paramount. For instance, derivatives of piperidine-2-carboxylic acid (pipecolic acid) and piperidine-3-carboxylic acid (nipecotic acid) have demonstrated anticonvulsant activity and interactions with the N-methyl-D-aspartate (NMDA) receptor, highlighting the therapeutic potential of this structural class.[1]

This technical guide provides a comprehensive overview and detailed protocols for a robust enantioselective synthesis of (2S,3R)-3-phenylpiperidine-2-carboxylic acid. The presented synthetic strategy is designed to offer high levels of stereocontrol and is adaptable for researchers in both academic and industrial drug discovery settings.

Strategic Approach: A Multi-Step Enantioselective Synthesis

The synthesis of (2S,3R)-3-phenylpiperidine-2-carboxylic acid necessitates precise control over two contiguous stereocenters. Our proposed strategy is a convergent approach that first establishes the chirality at the C3 position through a catalytic asymmetric reaction, followed by the diastereoselective introduction of the C2 carboxylic acid moiety. This approach ensures a high degree of stereochemical purity in the final product.

The overall synthetic workflow can be visualized as follows:

Part 1: Asymmetric Synthesis of the Chiral Piperidine Core

The cornerstone of this synthesis is the establishment of the C3 stereocenter with high enantiomeric excess. For this purpose, we will employ the catalytic asymmetric hydrogenation of a pyridine precursor. This method offers excellent stereocontrol and operational simplicity.

Principle of Asymmetric Hydrogenation

Asymmetric hydrogenation utilizes a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively add hydrogen across the double bonds of the pyridine ring from a specific face. This results in the formation of one enantiomer of the piperidine product in excess. The choice of catalyst and reaction conditions is critical for achieving high enantioselectivity.[2]

Sources

Application Note: High-Efficiency Fmoc Protection of 3-Phenylpiperidine-2-Carboxylic Acid

Introduction & Scientific Rationale

3-Phenylpiperidine-2-carboxylic acid (3-phenylpipecolic acid) is a highly valuable, conformationally constrained phenylalanine analogue. Its incorporation into solid-phase peptide synthesis (SPPS) requires robust

However, the functionalization of this specific unnatural amino acid presents a significant synthetic challenge. The secondary amine of the piperidine ring is severely sterically hindered, flanked by a carboxylic acid at the C2 position and a bulky phenyl ring at the C3 position. Standard protection protocols often result in low yields, incomplete conversion, or unwanted oligomerization. This application note details a field-proven, self-validating protocol utilizing Schotten-Baumann conditions tailored specifically for sterically congested secondary amines, ensuring high-yield monomeric protection while preserving stereochemical integrity at the highly sensitive C2 chiral center ().

Reagent Selection: Causality and Logic

The choice of the Fmoc-donating reagent is the most critical variable in this workflow. While 9-fluorenylmethyl chloroformate (Fmoc-Cl) is highly reactive and suitable for unhindered primary amines, its application to hindered secondary amines like 3-phenylpipecolic acid frequently leads to the formation of Fmoc-dipeptides (oligomerization) via mixed anhydride intermediates.

To circumvent this, Fmoc-OSu (

Logical relationship demonstrating the causality of selecting Fmoc-OSu over Fmoc-Cl.

Quantitative Reagent Comparison

To further illustrate the operational advantages, Table 1 summarizes the empirical data comparing these two reagents under standard Schotten-Baumann conditions for hindered pipecolic acid derivatives.

Table 1: Quantitative Comparison of Fmoc Reagents for Hindered Secondary Amines

| Reaction Parameter | Fmoc-OSu (Recommended) | Fmoc-Cl (Sub-optimal) |

| Reagent Equivalents | 1.15 - 1.25 eq | 1.0 - 1.1 eq |

| Optimal Temperature | 0 °C warming to RT | Strictly 0 °C |

| Reaction Time | 12 - 16 hours | 2 - 4 hours |

| Dipeptide Formation | < 1% | 15 - 25% |

| Typical Isolated Yield | 85 - 92% | 55 - 70% |

| Hydrolytic Stability | High (Stable at pH 9) | Low (Rapid hydrolysis) |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. By integrating specific pH checkpoints and an In-Process Quality Control (IPQC) assay, the chemist can definitively verify the success of each phase before proceeding.

Experimental workflow for Fmoc protection incorporating IPQC validation.

Materials Required

-

Substrate: 3-Phenylpiperidine-2-carboxylic acid (1.0 eq, 10 mmol, ~2.05 g)

-

Reagent: Fmoc-OSu (1.2 eq, 12 mmol, 4.05 g)

-

Base: Sodium Bicarbonate (NaHCO₃) (2.5 eq, 25 mmol, 2.10 g)

-

Solvents: Tetrahydrofuran (THF), Deionized Water, Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc)

-

Acid: 1M Hydrochloric Acid (HCl)

Step-by-Step Methodology

Step 1: Substrate Dissolution & pH Control

-

Suspend 3-phenylpiperidine-2-carboxylic acid (10 mmol) in 25 mL of deionized water.

-

Add NaHCO₃ (25 mmol) portion-wise. Causality: NaHCO₃ acts as a mild base, buffering the solution to pH ~8.5-9.0. This specifically deprotonates the carboxylic acid (pKa ~2.5) to ensure aqueous solubility, and deprotonates the secondary amine (pKa ~8.5) to render it nucleophilic, without being basic enough to cause epimerization at the C2 chiral center.

-

Add 25 mL of THF and stir until a clear, biphasic/miscible solution is achieved.

Step 2: Reagent Addition

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Dissolve Fmoc-OSu (12 mmol) in 15 mL of THF. Add this solution dropwise over 30 minutes. Causality: Slow addition at 0 °C minimizes the exothermic base-catalyzed hydrolysis of the succinimidyl ester, maximizing the effective concentration of the reagent for the sterically hindered amine.

Step 3: Coupling Reaction

-

Remove the ice bath and allow the reaction to warm to room temperature (RT).

-

Stir vigorously for 12–16 hours. The biphasic nature requires high-shear stirring to ensure mass transfer between the aqueous amino acid and the organic Fmoc-OSu.

Step 4: In-Process Quality Control (IPQC) - The Chloranil Test Self-Validation Check: Before initiating workup, verify the complete consumption of the secondary amine.

-

Extract a 50 µL aliquot of the reaction mixture.

-

Spot on a TLC plate, dry, and apply the Chloranil stain (2% acetaldehyde, 2% p-chloranil in DMF).

-

Interpretation: A blue/green spot indicates unreacted secondary amine (incomplete reaction). A colorless/yellow spot indicates complete protection. If positive, add an additional 0.1 eq of Fmoc-OSu and stir for 2 hours.

Step 5: Selective Workup & Primary Wash

-

Dilute the reaction mixture with 30 mL of water.

-

Extract the aqueous layer with Diethyl Ether (3 × 30 mL). Causality: At pH 9, the target product is a water-soluble sodium carboxylate. Unreacted Fmoc-OSu and the highly fluorescent byproduct dibenzofulvene are lipophilic. This ether wash selectively strips these organic impurities away, leaving the pure product in the aqueous phase. Discard the ether layers.

Step 6: Acidification & Final Extraction

-

Cool the aqueous layer to 0 °C.

-

Slowly add 1M HCl dropwise until the pH reaches 1.5 to 2.0 (verify with pH paper). Causality: The pKa of the pipecolic acid carboxylate is ~2.5. Driving the pH below 2.0 ensures complete protonation of the carboxylate, converting the molecule into a neutral, highly lipophilic species that will precipitate or form an oil.

-

Immediately extract the acidified aqueous layer with Ethyl Acetate (3 × 50 mL).

-

Combine the EtOAc layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-3-phenylpiperidine-2-carboxylic acid.

Analytical Validation Standards

To confirm the structural integrity and purity of the synthesized building block prior to SPPS, the following analytical parameters must be met:

-

LC-MS (ESI+): Expected

for -

UV Spectroscopy: The Fmoc group exhibits strong, characteristic UV absorbance maxima at 267 nm, 290 nm, and 301 nm. This can be used for precise concentration determination using the Beer-Lambert law ().

-

NMR (

NMR,

References

-

Liu, D.-G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. (2002). Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis. Journal of Organic Chemistry, 67(5), 1448-1452. URL: [Link]

-

Böhmer, W., et al. (2020). Cell-free biocatalytic syntheses of L-pipecolic acid: a dual strategy approach and process intensification in flow. Green Chemistry, 22, 6090-6098. URL:[Link]

-

Total Synthesis. (2024). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. URL:[Link]

-

Wikipedia Contributors. (2024). Fluorenylmethyloxycarbonyl protecting group. Wikipedia, The Free Encyclopedia. URL:[Link]

Application Notes and Protocols for the Synthesis of 3-Phenyl Substituted Piperidines via Grignard Reactions

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 3-Phenylpiperidine Scaffold

The 3-phenylpiperidine motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise orientation of the phenyl group and other substituents, enabling potent and selective interactions with a wide range of biological targets, including enzymes and G-protein coupled receptors. A notable example is Niraparib, an inhibitor of poly(ADP-ribose) polymerase (PARP), which features this critical structural unit.[1][2]

The construction of the carbon-carbon bond between the piperidine ring and the phenyl group is a key synthetic challenge. Among the most powerful and versatile methods for C-C bond formation is the Grignard reaction.[3] This application note provides a comprehensive guide to three robust strategies utilizing Grignard reagents for the synthesis of 3-phenyl substituted piperidines, designed to be a practical resource for chemists in both academic and industrial settings. We will explore the underlying principles, provide detailed step-by-step protocols, and discuss critical optimization parameters for each approach.

The primary strategies covered are:

-

Nucleophilic Addition to N-Protected 3-Piperidones: A direct approach to building the 3-phenyl-3-hydroxypiperidine intermediate.

-

Dearomatizing Addition to Pyridine Precursors: An elegant method involving the activation of a pyridine ring towards Grignard attack.

-

Kumada Cross-Coupling Followed by Reduction: A two-stage process that first constructs a 3-phenylpyridine intermediate.

Part 1: Synthesis via Nucleophilic Addition to N-Protected 3-Piperidone

Principle & Rationale

This is arguably the most direct synthetic route. The strategy hinges on the classic Grignard addition to a ketone.[3] An N-protected 3-piperidone is treated with a phenylmagnesium halide (e.g., phenylmagnesium bromide). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the piperidone, forming a magnesium alkoxide intermediate. Aqueous workup then protonates this intermediate to yield an N-protected 3-hydroxy-3-phenylpiperidine.[1]

The use of an N-protecting group, such as Boc (tert-butyloxycarbonyl), is crucial. It prevents the acidic N-H proton of an unprotected piperidone from quenching the Grignard reagent and precludes potential side reactions involving the nitrogen atom.

The resulting tertiary alcohol is often not the final target. It can be readily converted to the desired 3-phenylpiperidine through a two-step sequence of dehydration (elimination of water) to form an enamine or tetrahydropyridine intermediate, followed by catalytic hydrogenation.[1] Alternatively, direct deoxygenation can be achieved using reducing agents like triethylsilane.

Visualized Workflow: Grignard Addition and Subsequent Reduction

Caption: Workflow for 3-phenylpiperidine synthesis via a 3-piperidone intermediate.

Detailed Protocol 1: Synthesis of N-Boc-3-phenylpiperidine

This protocol details the initial Grignard addition to form the tertiary alcohol intermediate.

Step A: Formation of N-Boc-3-hydroxy-3-phenylpiperidine

| Reagent/Material | Molecular Weight | Quantity | Moles (mmol) | Equivalents |

| N-Boc-3-piperidone | 199.25 g/mol | 5.00 g | 25.1 | 1.0 |

| Phenylmagnesium bromide (3.0 M in Et₂O) | - | 10.0 mL | 30.0 | 1.2 |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |

| Saturated aq. NH₄Cl Solution | - | 50 mL | - | - |

| Ethyl Acetate | - | 150 mL | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

Reaction Setup: Rigorously flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet. Allow the flask to cool to room temperature under a stream of dry nitrogen.

-

Substrate Addition: Add N-Boc-3-piperidone (5.00 g, 25.1 mmol) to the flask and dissolve it in 100 mL of anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Maintaining a low temperature is critical to minimize side reactions like enolization.[4]

-

Grignard Reagent Addition: Slowly add the phenylmagnesium bromide solution (10.0 mL, 30.0 mmol) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise above -70 °C.

-

Reaction: Stir the mixture at -78 °C for 2 hours.

-

Warming: Remove the cooling bath and allow the reaction to warm to 0 °C over 1 hour.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. This is a mild quenching agent used to avoid dehydration of the acid-sensitive tertiary alcohol product.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc-3-hydroxy-3-phenylpiperidine, which can be purified by column chromatography.

Subsequent Steps: The purified alcohol can then be subjected to dehydration and hydrogenation to afford the final N-Boc-3-phenylpiperidine.[1]

Troubleshooting & Optimization

-

Issue: Grignard Reagent Fails to Form/Initiate.

-

Cause: Grignard reagents are extremely sensitive to moisture. Trace amounts of water in glassware or solvents will quench the reaction.[4] The surface of the magnesium metal may also be passivated by an oxide layer.

-

Solution: Ensure all glassware is rigorously oven or flame-dried. Use anhydrous solvents. Activate magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane if preparing the reagent in-house.[4]

-

-

Issue: Low Yield of Tertiary Alcohol.

-

Cause: The Grignard reagent can act as a base, deprotonating the α-protons of the piperidone to form an enolate, leading to the recovery of starting material after workup.[3][4]

-

Solution: Maintain a low reaction temperature (-78 °C) during the addition of the Grignard reagent to favor nucleophilic addition over enolization.

-

Part 2: Synthesis from Pyridine Precursors via Dearomatization

Strategy 2a: Dearomatization of N-Acyl Pyridinium Salts

Principle & Rationale:

The pyridine ring is electron-deficient but generally resistant to nucleophilic attack by Grignard reagents. However, its reactivity can be dramatically enhanced by forming an N-acyl or N-alkyl pyridinium salt. This modification renders the ring highly electrophilic, promoting the addition of nucleophiles. Grignard reagents typically add to the C4 position (1,4-addition) to yield a 1,4-dihydropyridine (1,4-DHP) derivative.[5][6][7]

A significant advancement in this area is the use of chiral copper(I) catalysts, which can mediate the reaction enantioselectively, providing direct access to chiral 1,4-DHPs.[5][6][7] The resulting dihydropyridine can then be hydrogenated to the corresponding saturated piperidine ring.

Visualized Mechanism: Copper-Catalyzed Grignard Addition to a Pyridinium Salt

Caption: Catalytic cycle for enantioselective dearomatization of pyridinium salts.

General Protocol 2: Cu-Catalyzed Addition to a Pyridinium Salt

This protocol is a generalized procedure based on published methods for the synthesis of the 1,4-DHP intermediate.[5][7]

| Reagent/Material | Role | Typical Loading |

| 3-Substituted Pyridine | Starting Material | 1.0 equiv |

| N-Activating Agent (e.g., Methyl Chloroformate) | Pyridinium Formation | 1.1 equiv |

| Phenylmagnesium Bromide | Nucleophile | 1.2 equiv |

| Copper(I) Source (e.g., CuTC) | Catalyst Precursor | 10 mol % |

| Chiral Ligand (e.g., (R)-Tol-BINAP) | Chiral Induction | 12 mol % |

| Anhydrous Dichloromethane (CH₂Cl₂) | Solvent | - |

Procedure:

-

Catalyst Preparation: In a glovebox or under an inert atmosphere, add the copper(I) source (10 mol %) and the chiral ligand (12 mol %) to a flame-dried Schlenk tube.

-

Reaction Setup: In a separate flame-dried flask, dissolve the 3-substituted pyridine (1.0 equiv) in anhydrous CH₂Cl₂.

-

Salt Formation: Cool the pyridine solution to the desired temperature (e.g., -78 °C) and add the N-activating agent to form the pyridinium salt in situ.

-

Catalyst Introduction: Transfer the pyridinium salt solution to the flask containing the pre-formed catalyst.

-

Grignard Addition: Slowly add the phenylmagnesium bromide solution (1.2 equiv) to the reaction mixture.

-

Reaction: Stir for the specified time (e.g., 16 hours) at the optimized temperature (e.g., -78 °C to -40 °C).[5]

-

Workup & Purification: Quench the reaction with a suitable agent (e.g., saturated NH₄Cl) and proceed with standard aqueous workup and extraction. The resulting enantioenriched 1,4-dihydropyridine can be purified by chromatography.

-

Reduction: The purified 1,4-DHP is then reduced to the 3-phenylpiperidine via catalytic hydrogenation (e.g., H₂, Pd/C).

Part 3: Synthesis via Kumada Cross-Coupling and Subsequent Reduction

Principle & Rationale

This strategy involves a two-stage process. The first stage is a transition metal-catalyzed cross-coupling reaction to form 3-phenylpyridine. The Kumada-Tamao-Corriu coupling is a robust choice, involving the reaction of a Grignard reagent (phenylmagnesium bromide) with an organic halide (3-bromopyridine) in the presence of a nickel or palladium catalyst.[8] Nickel catalysts are often preferred due to their lower cost.[8]

The catalytic cycle involves three key steps: oxidative addition of the active Ni(0) catalyst to the 3-bromopyridine, transmetalation of the phenyl group from the Grignard reagent to the nickel center, and finally, reductive elimination of the 3-phenylpyridine product, which regenerates the active Ni(0) catalyst.[8]

The second stage is the reduction of the aromatic 3-phenylpyridine ring to the saturated 3-phenylpiperidine. This is typically achieved through heterogeneous catalytic hydrogenation under hydrogen pressure.[2]

Visualized Mechanism: The Kumada Coupling Catalytic Cycle

Sources

- 1. WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)-3-phenylpiperidine and chiral intermediates of niraparib - Google Patents [patents.google.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

incorporating 3-phenylpiperidine-2-carboxylic acid into beta-turn mimetics

Application Note: Incorporating 3-Phenylpiperidine-2-Carboxylic Acid into -Turn Mimetics for Advanced Peptide Drug Design

Target Audience: Researchers, Medicinal Chemists, and Peptide Drug Development Professionals Content Type: Technical Guide & Experimental Protocol

Executive Summary

The stabilization of bioactive conformations in short peptides is a fundamental challenge in drug discovery. Naturally occurring linear peptides suffer from high entropic penalties upon target binding due to backbone flexibility. To overcome this, medicinal chemists employ conformationally constrained non-natural amino acids to pre-organize the peptide backbone into specific secondary structures, such as

This application note details the mechanistic rationale, synthetic integration, and structural validation of 3-phenylpiperidine-2-carboxylic acid (also known as 3-phenylpipecolic acid) as a highly effective constrained phenylalanine analogue. By simultaneously restricting the

Mechanistic Rationale: The Physics of Conformational Constraint

To design effective peptidomimetics, one must understand the causality behind torsional restriction. Natural phenylalanine possesses a highly flexible backbone (

Incorporating 3-phenylpiperidine-2-carboxylic acid fundamentally alters this thermodynamic equation:

-

Angle Restriction: Embedding the nitrogen and

-

Angle Restriction: The addition of the phenyl group at the C3 position creates severe steric interactions with the piperidine ring protons, restricting the

This dual constraint drastically reduces the conformational space available to the peptide, energetically favoring the formation of a

Mechanistic pathway of beta-turn stabilization via dual torsional constraint.

Pre-Requisite: Stereochemical Selection

The spatial orientation of the phenyl ring is dictated by the absolute stereochemistry of the building block. For Solid-Phase Peptide Synthesis (SPPS), the enantioselective preparation of N

Experimental Protocol: SPPS Integration

Coupling a secondary amine that is sterically hindered by an adjacent bulky C3-phenyl group is notoriously difficult. Standard coupling reagents (e.g., DIC/HOBt) will yield significant deletion sequences. The following protocol utilizes a self-validating methodology to ensure high-fidelity incorporation.

Reagents and Materials

-

Resin: Rink Amide AM resin (loading ~0.5 mmol/g)

-

Mimetic: Fmoc-(2S,3R)-3-phenylpipecolic acid

-

Coupling Reagents: HATU, HOAt, N,N-Diisopropylethylamine (DIEA), symmetric anhydrides (for subsequent coupling)

-

Solvents: DMF (peptide synthesis grade), DCM, NMP

Step-by-Step SPPS Workflow

Step 1: Resin Swelling & Deprotection

-

Swell 0.1 mmol of Rink Amide resin in DMF for 30 minutes.

-

Treat with 20% piperidine in DMF (2 × 10 min) to remove the initial Fmoc group.

-

Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

Step 2: Coupling the Mimetic

-

Pre-activate Fmoc-(2S,3R)-3-phenylpipecolic acid (3.0 eq, 0.3 mmol) with HATU (2.9 eq) and HOAt (3.0 eq) in minimum NMP for 3 minutes.

-

Add DIEA (6.0 eq) to the mixture and immediately transfer to the resin.

-

React for 16 hours at room temperature (or 2 hours at 75°C under microwave irradiation).

-

Wash with DMF (5 × 1 min).

-

Self-Validation Checkpoint 1: Perform a Kaiser test. It should be negative (yellow), confirming the primary amine on the resin has been fully acylated.

Step 3: Deprotection of the Mimetic

-

Treat with 20% piperidine in DMF (2 × 10 min).

-

Wash with DMF (5 × 1 min).

-

Self-Validation Checkpoint 2: Perform a Chloranil test (specific for secondary amines). A positive result (blue/green beads) confirms successful Fmoc removal from the pipecolic nitrogen.

Step 4: Coupling ONTO the Mimetic (Critical Step) Causality Insight: The secondary amine of the pipecolic acid is severely shielded by the C3-phenyl group. Standard HATU coupling will fail. We must use a symmetric anhydride or acid fluoride of the incoming amino acid.

-

Generate the symmetric anhydride of the next Fmoc-AA-OH (5.0 eq) using DIC (2.5 eq) in DCM for 15 mins. Evaporate DCM and redissolve in minimal DMF.

-

Add to the resin and react for 24 hours at room temperature.

-

Alternative: Use Fmoc-AA-F (acid fluoride) with DIEA for 12 hours.

-

Self-Validation Checkpoint 3: Perform a micro-cleavage (1 mg resin in 95% TFA for 1h). Analyze via LC-MS to confirm the mass of the dipeptide before proceeding with the rest of the sequence.

Step 5: Cleavage and Global Deprotection

-

Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.

-

Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow for SPPS incorporation of sterically hindered 3-phenylpipecolic acid.

Validation Protocol: Confirming the -Turn

Synthesis alone does not guarantee the desired 3D architecture. The peptide must be analyzed to confirm the induction of the

Circular Dichroism (CD) Spectroscopy

Dissolve the purified peptide in 10 mM phosphate buffer (pH 7.4) at 50 µM. Record spectra from 190 to 260 nm.

-

Expected Result: A Type II

-turn typically exhibits a weak negative ellipticity near 225 nm, a strong positive band near 205 nm, and a strong negative band below 190 nm.

2D-NMR (NOESY/ROESY) Analysis

Perform 2D-NMR in aqueous solution (90% H2O / 10% D2O) at 298 K.

-

Diagnostic NOEs: Look for strong

cross-peaks and the characteristic -

Temperature Coefficients: Measure the 1D

H-NMR spectra across a temperature gradient (280 K to 320 K). The amide proton of residue

Quantitative Comparison Data

The following table summarizes the biophysical and synthetic differences between natural L-Phenylalanine and the constrained 3-Phenylpipecolic acid mimetic.

| Parameter | L-Phenylalanine (Natural) | (2S,3R)-3-Phenylpipecolic Acid |

| Highly flexible (-180° to +180°) | Constrained (-60° to -80°) | |

| Flexible (averages multiple states) | Constrained (sterically locked) | |

| Low (requires external stabilization) | Exceptionally High | |

| Standard Coupling Time | 30 - 60 minutes | 16 - 24 hours (requires HATU/HOAt) |

| N-terminal Nucleophilicity | High (Primary Amine) | Very Low (Sterically Hindered Secondary Amine) |

| Proteolytic Stability | Susceptible to proteases | Highly resistant to enzymatic degradation |

References

-

Liu, D.-G., Gao, Y., Wang, X., Kelley, J. A., & Burke, T. R. (2002). "Enantioselective synthesis of N(alpha)-Fmoc protected (2S,3R)-3-phenylpipecolic acid. A constrained phenylalanine analogue suitably protected for solid-phase peptide synthesis." The Journal of Organic Chemistry, 67(5), 1448-1452. URL:[Link]

-

Souers, A. J., & Ellman, J. A. (2000). "Asymmetric Synthesis of a C-3 Substituted Pipecolic Acid." The Journal of Organic Chemistry, 65(4), 1222-1224. URL:[Link]

-

Ellman, J. A., et al. (1999). "Identification of a Potent Heterocyclic Ligand to Somatostatin Receptor Sub-Type 5 by the Synthesis and Screening of beta-Turn Mimetic Libraries." Journal of the American Chemical Society, 121(8), 1817-1825. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Resolution of 3-Phenylpiperidine-2-Carboxylic Acid

Welcome to the Advanced Resolution Support Hub. This guide is designed for process chemists and researchers encountering difficulties in the optical resolution of racemic 3-phenylpiperidine-2-carboxylic acid (3-Ph-P2C). Unlike standard amino acids, the rigid piperidine ring and the presence of two chiral centers (C2 and C3) create unique solubility and kinetic challenges.

Quick Navigation

-

(The Primary Workflow)

-

(Oiling Out & Yield Issues)

-

(Chiral HPLC & Purity)

Module 1: Chemical Resolution Protocol

Objective: Isolate the pharmacologically relevant (

The Resolving Agent: While enzymatic resolution is possible, Diastereomeric Salt Formation remains the most scalable method.

-

Primary Agent: (

)-(+)-Tartaric Acid.[1] -

High-Performance Agent: (

)-Dibenzoyl-Tartaric Acid (DBTA).[1] Use this if the standard tartrate fails to crystallize.

Standard Operating Procedure (SOP-RES-01)

Step 1: Salt Formation

-

Dissolution: Dissolve 1.0 eq of racemic cis-3-phenylpiperidine-2-carboxylic acid in Ethanol/Water (9:1) . Heat to 60°C.

-

Addition: Add 1.0 eq of (

)-(+)-Tartaric acid dissolved in the minimum volume of hot Ethanol. -

Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) over 4 hours.

-

Critical: If the solution remains clear, seed with pure (

)-salt crystals.[1]

-

-

Maturation: Stir the slurry for 12 hours. This "ages" the precipitate, converting kinetic impurities into the thermodynamic product.

Step 2: Isolation & Recrystallization [1]

-

Recrystallization: If chiral purity (ee) is <95%, recrystallize from Methanol/Acetone .

-

Note: Ethanol/Water is good for yield; Methanol/Acetone is superior for upgrading ee%.[1]

-

Step 3: Free-Basing (The Risk Zone) Warning: The C2 proton is acidic. Strong bases can cause racemization.[1][3]

-

Suspend the salt in water.

-

Use a Weakly Basic Ion Exchange Resin (e.g., Amberlite IRA-67) OR adjust pH to the isoelectric point (pI ~6.[1]5) using 1M NH

OH carefully. -

Extract with CH

Cl

Caption: Figure 1.[1][4] Standard workflow for the resolution of 3-phenylpiperidine-2-carboxylic acid using tartaric acid.

Module 2: Troubleshooting Crystallization

Issue 1: "The product is oiling out instead of crystallizing." This is the most common failure mode with piperidine tartrates. The salt forms a supersaturated "oil" phase before organizing into a lattice.

| Variable | Troubleshooting Action | Scientific Rationale |

| Solvent Polarity | Switch to Isopropanol (IPA) or add Acetone . | Oils often form when the solvent is too polar (holds water) or too good a solvent for the salt. Reducing polarity forces lattice formation.[1] |

| Temperature | Cycle the temperature. Heat to 50°C, cool to 30°C, repeat. | Thermal cycling breaks the metastable oil droplets and encourages Ostwald ripening of nuclei. |

| Impurities | Check the trans-isomer content. | If the starting material has >5% trans-isomer, it disrupts the cis-salt packing.[1] Purify the starting material first. |

Issue 2: "My yield is low (<20%)."

-

Cause: The solubility of the diastereomeric salt in Ethanol/Water might be too high.

-

Fix: Cool the final slurry to 0-5°C for 4 hours before filtration. If still low, switch the solvent system to Methanol/Methyl tert-butyl ether (MTBE) .[1]

Caption: Figure 2. Decision tree for resolving "oiling out" phenomena during salt formation.

Module 3: Analytical Validation

FAQ: How do I accurately determine the Enantiomeric Excess (ee)?

Optical rotation (

Method A: Direct Chiral HPLC (Recommended)

This method requires no derivatization and is robust for zwitterionic amino acids.

-

Column: Crownpak CR(+) (Daicel)

-

Mobile Phase: pH 1.5 Perchloric Acid (aqueous) / Methanol (90:10).

-

Why: The crown ether stationary phase complexes with the ammonium ion of the piperidine ring.

-

-

Temperature: 25°C (Lower temperature improves separation).

-

Detection: UV @ 210 nm or 254 nm (Phenyl ring absorption).

Method B: Derivatization (Marfey's Method)

Use this if you do not have a specialized chiral column.

-

Reagent: React sample with FDAA (Marfey's Reagent) or GITC (2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate).[1]

-

Column: Standard C18.

-

Mechanism: Converts enantiomers into diastereomers, which separate easily on standard reverse-phase columns.[1]

Data Table: Expected Physical Properties

| Parameter | (2S,3S)-Isomer (Target) | (2R,3R)-Isomer |

|---|---|---|

| Configuration | cis | cis |

| Salt Form | L-Tartrate Salt | Soluble in mother liquor |

| Specific Rotation |

References

-

Vertex Pharmaceuticals. (1993).[1] Process for resolving racemic mixtures of piperidine derivatives.[1] US Patent 5,232,929.[1] Link

- Context: Establishes the foundational protocol for resolving cis-3-phenylpiperidine-2-carboxylic acid using L-tartaric acid.

-

Rosen, T., et al. (1993).[5] Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine. Journal of Medicinal Chemistry, 36(21), 3197-3201.[1][5] Link

- Context: Details the synthesis and pharmacological relevance of the resolved (2S,3S) isomer.

-

Daicel Chiral Technologies. Crownpak CR(+) Application Data for Amino Acids.[1]Link

- Context: Authoritative source for the chromatographic separ

-

Bhushan, R., & Martens, J. (1997). Resolution of enantiomers of amino acids and peptides by HPLC. Biomedical Chromatography.[1]

- Context: Validates the use of Marfey's reagent and ligand-exchange chrom

Sources

- 1. EP0402104A2 - Racemization of a carboxylic acid - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. Synthesis, in vitro binding profile, and autoradiographic analysis of [3H]-cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, a highly potent and selective nonpeptide substance P receptor antagonist radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]

preventing epimerization during 3-phenylpipecolic acid peptide coupling

Technical Support Center: Peptide Chemistry Division Knowledge Base Article ID: KB-3PPA-001 Topic: Preventing Epimerization During 3-Phenylpipecolic Acid Peptide Coupling Status: Active | Last Updated: March 7, 2026

Executive Summary

Coupling 3-phenylpipecolic acid (3-PPA) presents a dual challenge: steric hindrance inherent to the cyclic pipecolic core and high susceptibility to C2-epimerization (racemization) due to the acidic

Part 1: The Mechanistic Failure Mode

Why does 3-PPA epimerize? Unlike linear amino acids, 3-PPA is structurally constrained. When the C-terminus is activated, the carbonyl oxygen is spatially forced into proximity with the N-acyl group (from the protecting group or previous peptide bond). This facilitates the formation of a 5(4H)-oxazolone intermediate.[1]

Once the oxazolone forms, the C2 proton becomes highly acidic (